2-Chloro-4-hexanoylpyridine

Description

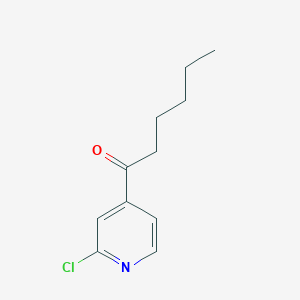

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-3-4-5-10(14)9-6-7-13-11(12)8-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHBCWGWQRWHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642135 | |

| Record name | 1-(2-Chloropyridin-4-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-68-4 | |

| Record name | 1-(2-Chloropyridin-4-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 Hexanoylpyridine

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The construction of polysubstituted pyridines like 2-chloro-4-hexanoylpyridine can be approached in two primary ways: direct functionalization of a pre-formed pyridine ring or the transformation of a pyridine precursor that already contains some of the required functional groups.

Direct Functionalization Routes

Direct functionalization involves starting with a simple pyridine derivative and introducing the chloro and hexanoyl groups in a stepwise manner. However, the direct C-4 acylation of pyridine itself is challenging due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic substitution reactions like Friedel-Crafts acylation. libretexts.org

Recent advancements have presented methods for the direct C-4 alkylation of pyridines. chemrxiv.orgnih.gov One such method utilizes a maleate-derived blocking group to control the regioselectivity of Minisci-type decarboxylative alkylation at the C-4 position. chemrxiv.orgnih.gov While this is a powerful strategy for introducing alkyl chains, its direct application for acylation would require modification.

Precursor Transformation Pathways

A more common and often more controlled approach involves the use of a pre-functionalized pyridine precursor. This pathway allows for more reliable regiochemical outcomes. For the synthesis of this compound, a logical precursor would be 2-chloropyridine (B119429). wikipedia.org This commercially available starting material can then be functionalized at the C-4 position.

Another viable precursor-based route involves starting with a pyridine derivative that facilitates C-4 functionalization, followed by the introduction of the 2-chloro group at a later stage. For instance, a pyridine N-oxide derivative can be used to direct substitution to the C-4 position, after which the N-oxide can be removed and the chlorine atom introduced. wikipedia.orggoogle.com

Synthesis of the Pyridine Core Precursors

The successful synthesis of this compound is highly dependent on the efficient preparation of key pyridine precursors. This involves strategic chlorination and the introduction of the acyl group.

Regioselective Chlorination Strategies

The synthesis of the essential precursor, 2-chloropyridine, can be achieved through several methods. Historically, it was prepared by the chlorination of 2-hydroxypyridine (B17775) using phosphoryl chloride. wikipedia.org A more direct industrial method involves the reaction of pyridine with chlorine, though this can lead to the formation of 2,6-dichloropyridine (B45657) as a byproduct. wikipedia.org A high-yield synthesis can also be achieved from pyridine-N-oxides. wikipedia.org

For introducing a chlorine atom at the 2-position of an already functionalized pyridine, various chlorinating agents can be employed depending on the nature of the other substituents on the ring. The choice of method is crucial to avoid unwanted side reactions.

Introduction of the Hexanoyl Moiety via Acylation Reactions

With a suitable 2-chloropyridine precursor in hand, the next critical step is the introduction of the hexanoyl group at the C-4 position. This is typically achieved through an acylation reaction.

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. organic-chemistry.org However, the direct Friedel-Crafts acylation of 2-chloropyridine is challenging due to the deactivating nature of both the pyridine nitrogen and the chloro-substituent. libretexts.org

To overcome this limitation, the pyridine ring must be activated. One strategy is the use of pyridine-N-oxide. The N-oxide group activates the C-2 and C-4 positions towards electrophilic attack. Therefore, 2-chloropyridine can be oxidized to 2-chloropyridine-N-oxide. wikipedia.org This intermediate can then undergo a Friedel-Crafts type acylation with hexanoyl chloride or hexanoic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. nih.govkhanacademy.org The subsequent removal of the N-oxide group would yield the desired this compound.

The reaction mechanism involves the formation of an acylium ion from the acylating agent and the Lewis acid. khanacademy.org This electrophile then attacks the electron-rich C-4 position of the 2-chloropyridine-N-oxide.

A general representation of the Friedel-Crafts acylation on an activated pyridine derivative is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Activated Pyridine Derivative | Acyl Halide/Anhydride | Lewis Acid (e.g., AlCl₃) | Acylated Pyridine Derivative |

Table 1: Example of Friedel-Crafts Acylation Conditions

| Starting Material | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Imidazo[1,2-a]pyridine (B132010) | Acetic Anhydride | AlCl₃ | Dichloroethane | 80 | 95 |

| 2-Chloropyridine-N-oxide | Hexanoyl Chloride | AlCl₃ | Nitrobenzene | 60-80 | (Not reported) |

Note: The yield for the acylation of 2-chloropyridine-N-oxide is not explicitly reported in the provided context but is a plausible synthetic route based on established reactivity principles. The data for imidazo[1,2-a]pyridine is included to illustrate typical conditions for Friedel-Crafts acylation on a heterocyclic system. nih.gov

An alternative approach to C-4 functionalization involves a Sandmeyer-type reaction starting from 4-amino-2-chloropyridine. chemicalbook.com The amino group can be converted to a diazonium salt and then subjected to a reaction that introduces the hexanoyl group, although this is a less direct method for acylation.

Directed Ortho-Metalation (DoM) Coupled Acylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org The principle relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org For pyridine systems, the nitrogen atom itself can act as a directing group, though its Lewis basicity can also lead to catalyst deactivation in other reaction types. uwindsor.caquora.com

In the context of synthesizing this compound, a DoM strategy would ideally involve the metalation of a 2-chloropyridine derivative at the C-4 position, followed by quenching with a hexanoyl electrophile. However, the direct ortho-metalation of 2-chloropyridine using standard bases like lithium diisopropylamide (LDA) typically results in metalation at the C-3 position due to the directing effect of the chlorine atom.

To achieve C-4 functionalization via DoM, a plausible but more complex approach involves starting with a pyridine derivative bearing a directing group at the 3-position. For instance, a 3-alkoxypyridine could be subjected to DoM, which would direct the lithiation to the C-4 position. The subsequent reaction with a suitable hexanoylating agent, such as hexanoyl chloride or N-methoxy-N-methylhexanamide, would introduce the desired acyl group. The final, and likely challenging, step would be the conversion of the 3-alkoxy group into a chloro group at the 2-position, potentially through a series of transformations.

Alternatively, the functionalization of 3-chloropyridine (B48278) with LDA has been shown to lead to the 4-lithiated species, which can then be reacted with an electrophile. This suggests a potential route where 3-chloropyridine is first acylated at the 4-position via DoM, followed by a subsequent, selective introduction of a chlorine atom at the 2-position, or a rearrangement/migration reaction, though this would add considerable complexity to the synthesis.

Multi-Step Synthesis Pathways for this compound

Multi-step syntheses provide alternative and often more practical routes to complex molecules like this compound. These can be broadly categorized into sequential protocols and convergent strategies.

Sequential Halogenation and Acylation Protocols

A sequential approach could, in principle, involve either halogenation followed by acylation, or the reverse.

Acylation followed by Chlorination: This pathway commences with the synthesis of 4-hexanoylpyridine. Direct Friedel-Crafts acylation of pyridine is generally ineffective due to the deactivation of the pyridine ring through complexation of the Lewis acid catalyst with the nitrogen lone pair. quora.comchemicalforums.com Therefore, alternative acylation methods are necessary. One such method involves the reaction of a 4-pyridyl organometallic species with a hexanoyl electrophile. Another approach is the reaction of isonicotinic acid or its derivatives with organolithium or Grignard reagents. For example, reacting isonicotinoyl chloride with a suitable organocadmium or organocuprate reagent could yield 4-hexanoylpyridine.

Once 4-hexanoylpyridine is synthesized, the subsequent step is the selective chlorination at the 2-position. The chlorination of substituted pyridines is a well-established transformation. For instance, the chlorination of pyridine-N-oxides with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) is a common method to introduce a chlorine atom at the 2-position. prepchem.com Therefore, 4-hexanoylpyridine could be first converted to its N-oxide, followed by treatment with a chlorinating agent to yield this compound.

Halogenation followed by Acylation: This route would begin with the synthesis of 2,4-dichloropyridine (B17371) or a related 2-chloro-4-halopyridine. The challenge then lies in the selective introduction of the hexanoyl group at the 4-position. A direct Friedel-Crafts type acylation would likely be unsuccessful. A more viable approach would be a metal-catalyzed cross-coupling reaction, which falls under the category of convergent synthesis and is discussed below.

Convergent Synthesis Strategies Involving Pre-functionalized Building Blocks

Convergent syntheses involve the preparation of key fragments of the target molecule separately, which are then joined together in the later stages of the synthesis. For this compound, a logical disconnection is between the pyridine C-4 position and the hexanoyl group.

A highly effective method for this type of C-C bond formation is the Suzuki-Miyaura cross-coupling reaction. nih.govrsc.orgresearchgate.net This strategy would involve the coupling of a 2-chloropyridine derivative bearing a boronic acid or ester at the 4-position with a suitable hexanoyl precursor, or the coupling of a 2-chloro-4-halopyridine with a hexanoyl-containing organoboron reagent.

The synthesis of 2-chloropyridine-4-boronic acid and its derivatives is documented in the literature, making it a readily accessible building block. chemimpex.comsigmaaldrich.comuni.lu This intermediate can be coupled with a species that can be converted to the hexanoyl group. A more direct approach would be the Suzuki coupling of 2-chloro-4-iodopyridine (B15674) or 2-chloro-4-bromopyridine with a suitable organometallic reagent that carries the hexanoyl moiety.

The general conditions for such a Suzuki coupling are outlined in the table below, based on analogous reactions reported in the literature.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Moderate to Good | nih.gov |

| XPhos Pd G2 | XPhos | K₃PO₄ | - | - | Good | rsc.org |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/Water | 100 | High | researchgate.net |

| G-COOH-Pd-10 | - | - | - | 70-110 | Good to Excellent | mdpi.com |

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. Key factors include the choice of catalyst, ligands, solvent, and temperature.

Catalyst Screening and Ligand Effects

In transition metal-catalyzed reactions, particularly cross-coupling reactions like the Suzuki-Miyaura coupling, the choice of catalyst and ligand is paramount. For the synthesis of this compound via a convergent approach, various palladium catalysts and phosphine (B1218219) ligands would need to be screened.

For example, catalysts like Pd(PPh₃)₄, Pd(OAc)₂, and pre-catalysts such as XPhos Pd G2 have shown efficacy in the coupling of pyridine derivatives. nih.govrsc.org The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Electron-rich and sterically bulky phosphine ligands like SPhos and XPhos often lead to higher yields and faster reaction times, especially with less reactive chloro-substituted pyridines. rsc.org The use of N-heterocyclic carbene (NHC) ligands could also be explored as they have demonstrated high activity in similar cross-coupling reactions.

The following table illustrates the effect of different catalyst/ligand systems on the yield of analogous Suzuki coupling reactions.

| Catalyst | Ligand | Substrate 1 | Substrate 2 | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | 60-85 | nih.gov |

| XPhos Pd G2 | XPhos | 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acid | 70-95 | rsc.org |

| Pd(OAc)₂ | PPh₃ | 4-Iodopyridine | Phenylboronic acid | <10 | researchgate.net |

| Pd(OAc)₂ | XPhos | 4-Iodopyridine | Phenylboronic acid | 80 | researchgate.net |

Solvent and Temperature Dependence in Synthetic Procedures

The choice of solvent and reaction temperature can significantly influence the outcome of a synthesis. In the context of the proposed synthetic routes for this compound, these parameters must be carefully optimized.

For DoM reactions, ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used at low temperatures (e.g., -78 °C) to ensure the stability of the lithiated intermediates and to control the regioselectivity.

In Suzuki-Miyaura coupling reactions, a mixture of an organic solvent and an aqueous base solution is often employed. Solvents like 1,4-dioxane, toluene, or dimethylformamide (DMF) are common choices. The temperature is typically elevated to facilitate the reaction, often ranging from 80 °C to 110 °C. nih.govmdpi.com The optimal temperature will depend on the reactivity of the specific substrates and the catalyst system used.

For chlorination reactions, the solvent and temperature can affect the selectivity and yield. For instance, chlorination using POCl₃ is often performed at reflux temperatures, either neat or in a high-boiling solvent. prepchem.com

The following table provides examples of solvent and temperature effects on relevant reaction types.

| Reaction Type | Solvent | Temperature (°C) | Outcome | Reference |

| DoM | THF | -78 | Stable lithiated intermediate | uwindsor.ca |

| Suzuki Coupling | 1,4-Dioxane/Water | 85-95 | Good yields | nih.gov |

| Suzuki Coupling | Toluene/Water | 100 | High yields | researchgate.net |

| Chlorination (POCl₃) | Neat | Reflux | High conversion | prepchem.com |

Green Chemistry Principles in Synthesis Design

A plausible synthetic route to this compound would likely involve two key transformations: the chlorination of a pyridine precursor and the subsequent acylation at the 4-position. The implementation of green chemistry principles would seek to optimize each of these steps.

One potential green approach would be to start from a more functionalized and readily available pyridine derivative, thereby reducing the number of synthetic steps. For instance, the use of a pre-existing 4-substituted pyridine could be explored. However, for the purpose of illustrating the application of green chemistry principles, we will consider a synthesis starting from a basic pyridine framework.

Hypothetical Green Synthetic Pathway:

A hypothetical "greener" synthesis of this compound could be designed by integrating several green chemistry techniques:

Synthesis of 2-Chloropyridine Precursor: A common method for the synthesis of 2-chloropyridine involves the reaction of pyridine-N-oxide with a chlorinating agent. organic-chemistry.orgacs.org Traditional methods often use phosphorus oxychloride (POCl3), which is a hazardous reagent. A greener alternative could involve the use of a solid-supported chlorinating agent or a catalytic system that avoids stoichiometric use of toxic reagents.

C-H Acylation at the 4-Position: The introduction of the hexanoyl group at the 4-position of the 2-chloropyridine ring is a key challenge. Traditional Friedel-Crafts acylation reactions are generally not effective for electron-deficient pyridine rings and often require harsh Lewis acid catalysts that generate significant waste. organic-chemistry.orglibretexts.org Modern, greener alternatives focus on direct C-H functionalization.

Photoredox Catalysis: A promising green strategy is the use of visible-light-induced photoredox catalysis for the site-selective C-H acylation of pyridinium (B92312) salts. acs.orgibs.re.kracs.org This method can proceed under mild conditions and offers high regioselectivity. In this hypothetical pathway, 2-chloropyridine could be converted to an N-aminopyridinium salt, which has been shown to direct acylation to the C4 position. acs.org The acyl radical could be generated from hexanal (B45976), a readily available aldehyde.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating reaction rates, improving yields, and often enabling reactions to proceed under solvent-free conditions or in greener solvents. organic-chemistry.orgrsc.org A microwave-assisted C-H acylation could significantly reduce reaction times and energy consumption compared to conventional heating methods.

Comparison of Traditional vs. Hypothetical Green Synthesis:

To illustrate the benefits of applying green chemistry principles, the following table provides a comparative analysis of a traditional synthetic approach versus the proposed greener methodology.

| Parameter | Traditional Synthesis (Hypothetical) | Green Synthesis (Hypothetical) |

| Starting Material | Pyridine | Pyridine-N-oxide |

| Chlorination Step | Use of stoichiometric and hazardous phosphorus oxychloride (POCl3). | Use of a recyclable, solid-supported chlorinating agent or a catalytic system. |

| Acylation Step | Friedel-Crafts acylation with hexanoyl chloride and a strong Lewis acid catalyst (e.g., AlCl3), leading to significant waste. | Photoredox-catalyzed C-H acylation using hexanal under visible light. |

| Solvent Usage | Often requires chlorinated or other hazardous organic solvents. | Potential for using greener solvents like ethanol (B145695) or even solvent-free conditions under microwave irradiation. |

| Energy Consumption | Typically involves prolonged heating under reflux. | Shorter reaction times due to microwave assistance or catalysis, leading to lower energy consumption. |

| Waste Generation | High E-Factor due to stoichiometric reagents and solvent waste. | Lower E-Factor due to catalytic processes and reduced solvent use. |

| Atom Economy | Lower atom economy due to the use of stoichiometric reagents. | Higher atom economy as more atoms from the reactants are incorporated into the final product. |

Detailed Research Findings in Green Pyridine Synthesis:

While a direct green synthesis of this compound is not documented, research in the broader field of pyridine synthesis provides a strong foundation for designing such a process.

Catalyst Development: Significant efforts have been directed towards developing heterogeneous and recyclable catalysts for pyridine synthesis to minimize waste. numberanalytics.comacs.org These include zeolites and metal-organic frameworks that can replace traditional homogeneous catalysts.

Alternative Reagents: The use of less hazardous and more sustainable reagents is a key focus. For instance, methanesulfonic anhydride has been explored as a greener alternative to traditional Lewis acids in Friedel-Crafts type reactions. organic-chemistry.orgacs.org

Process Intensification: Techniques like flow chemistry are being increasingly applied to the synthesis of heterocyclic compounds, including pyridines. Flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scale-up, all of which align with the principles of green chemistry.

By integrating these established green chemistry principles and innovative synthetic methodologies, a more sustainable and efficient synthesis of this compound can be envisioned. This approach not only addresses environmental concerns but also aligns with the growing demand for cleaner and more economical chemical manufacturing processes.

Chemical Reactivity and Derivatization of 2 Chloro 4 Hexanoylpyridine

Reactivity of the Chloro Substituent on the Pyridine (B92270) Ring

The chlorine atom at the 2-position of the pyridine ring is the principal site of reactivity for derivatization. Its departure as a chloride ion is facilitated by the electron-withdrawing nature of the ring nitrogen and the C4-hexanoyl group, which stabilize the intermediate formed during nucleophilic substitution. This reactivity allows for the introduction of a wide array of functional groups through both nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing 2-Chloro-4-hexanoylpyridine. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chloro substituent, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the chloride leaving group. The presence of the electron-withdrawing hexanoyl group at the para-position (C4) relative to the leaving group further activates the C2-position for nucleophilic attack, making these reactions more facile compared to unsubstituted 2-chloropyridine (B119429). youtube.comscielo.br

The substitution of the chloro group with various amines is a common method to synthesize substituted 2-aminopyridine (B139424) derivatives, which are significant scaffolds in medicinal chemistry. thieme-connect.comnih.gov For this compound, amination can be achieved by reacting it with primary or secondary amines. These reactions can often be performed under thermal conditions, sometimes requiring a base or a high-boiling point solvent like N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) to achieve good yields. thieme-connect.comthieme-connect.comresearchgate.net The electron-withdrawing effect of the 4-hexanoyl group facilitates the reaction, often allowing for milder conditions than those required for unactivated 2-chloropyridines. scielo.br

Flow reactors operating at high temperatures (up to 300 °C) have been shown to be highly effective for the amination of various 2-chloropyridines, providing excellent yields in short reaction times. thieme-connect.comresearchgate.net This technology could be readily applied to the amination of this compound.

Table 1: Examples of Amination Reactions on Substituted 2-Chloropyridines

| 2-Chloropyridine Substrate | Amine | Conditions | Product | Yield | Reference |

| 2-Chloro-3-nitropyridine | N,N-Dimethylformamide | Reflux, 15 h | 2-(Dimethylamino)-3-nitropyridine | 85% | scielo.br |

| 2-Chloropyridine | Piperidine | NMP, Flow reactor, 250 °C, 20 min | 2-(Piperidin-1-yl)pyridine | 88% | thieme-connect.com |

| 2-Chloro-5-trifluoromethylpyridine | Morpholine | NMP, Flow reactor, 250 °C, 20 min | 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine | 88% | thieme-connect.com |

| 2-Chloropyrazine | Morpholine | Water, KF, 100 °C, 17 h | 4-(Pyrazin-2-yl)morpholine | 95% | researchgate.net |

This table presents data for analogous compounds to illustrate the general reactivity.

The chloro substituent can also be displaced by oxygen nucleophiles to yield 2-hydroxypyridines (which exist in equilibrium with their 2-pyridone tautomers) or 2-alkoxypyridines.

Hydrolysis to form 4-hexanoyl-2-hydroxypyridine typically requires harsh conditions, such as heating with concentrated acid or aqueous base under pressure. google.com However, improved methods have been developed. For instance, reacting 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol like t-butanol can produce 2-hydroxypyridine (B17775) in high yield under reflux conditions. google.com Another approach involves the oxidation of the pyridine nitrogen to the N-oxide, which significantly activates the C2 position for nucleophilic attack. The resulting 2-chloro-N-oxide can then be hydrolyzed under alkaline conditions to give the 2-hydroxypyridine-N-oxide, followed by deoxygenation. google.com

Alkoxylation is achieved by treating this compound with an alcohol in the presence of a strong base, such as sodium or potassium alkoxide. google.com Similar to hydrolysis, activating the substrate by forming the pyridine-N-oxide can facilitate the etherification reaction, allowing it to proceed smoothly. google.com

Table 2: Examples of Hydrolysis and Alkoxylation of 2-Chloropyridines

| Substrate | Reagents | Conditions | Product | Yield | Reference |

| 2-Chloropyridine | aq. KOH, t-BuOH | Reflux | 2-Hydroxypyridine | >90% | google.com |

| 2-Chloropyridine-N-oxide | aq. NaOH | Hydrolysis | 2-Hydroxypyridine-N-oxide | High | google.com |

| 2-Chloropyridine-N-oxide | NaOMe, MeOH | Reflux, 5 h | 2-Methoxypyridine-N-oxide | ~94% | google.com |

This table presents data for analogous compounds to illustrate the general reactivity.

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds, and these methods are applicable to this compound. The chloro-substituent allows this compound to act as an electrophilic partner in various cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. nih.govresearchgate.netmdpi.com This reaction is catalyzed by a palladium(0) complex with suitable phosphine (B1218219) ligands. For the coupling of 2-chloropyridines, which can be challenging substrates, highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and palladium pre-catalysts have been developed to achieve high efficiency and broad functional group tolerance. researchgate.netorganic-chemistry.org

Reacting this compound with various aryl or heteroaryl boronic acids would yield 2-aryl-4-hexanoylpyridines, a class of compounds with potential applications in materials science and medicinal chemistry. nih.govnih.gov The reaction typically requires a palladium source (like Pd(OAc)₂ or a pre-catalyst), a phosphine ligand, and a base (such as K₂CO₃, K₃PO₄, or Cs₂CO₃) in a suitable solvent like dioxane, toluene, or DMF/water mixtures. mdpi.com

Table 3: Examples of Suzuki-Miyaura Coupling with 2-Chloropyridines

| 2-Chloropyridine Substrate | Boronic Acid/Ester | Catalyst System | Base | Product | Yield | Reference |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 3-Amino-2-(2-methoxyphenyl)pyridine | 99% | organic-chemistry.org |

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | 2-Phenylpyridine | 78% | mdpi.com |

| 2-Chloro-p-xylene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / P(t-Bu)₂Me | KF | 2-(2,5-Dimethylphenyl)pyridine | 70% | nih.gov |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | 5-Amino-2-(2,6-dimethylphenyl)pyridine | 82% | organic-chemistry.org |

This table presents data for analogous compounds to illustrate the general reactivity.

The Sonogashira coupling reaction enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This transformation is co-catalyzed by a palladium complex and a copper(I) salt (typically CuI), and it is carried out in the presence of a base, such as an amine (e.g., triethylamine (B128534) or diisopropylamine), which also often serves as the solvent. organic-chemistry.org

Applying the Sonogashira coupling to this compound would involve its reaction with a terminal alkyne to produce 2-alkynyl-4-hexanoylpyridines. These products are valuable intermediates for synthesizing more complex heterocyclic structures. organic-chemistry.org The standard conditions involve a palladium(0) catalyst (often formed in situ from PdCl₂(PPh₃)₂ or Pd(PPh₃)₄), a copper(I) halide, and an amine base. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

Table 4: Examples of Sonogashira Coupling with Chloro-Heterocycles

This table presents data for analogous compounds to illustrate the general reactivity.

Transition Metal-Catalyzed Cross-Coupling Reactions

Heck and Negishi Coupling Reactions

Theoretically, the chlorine atom at the 2-position of the pyridine ring should be susceptible to displacement via palladium-catalyzed cross-coupling reactions. In a hypothetical Heck reaction, this compound could be coupled with various alkenes to introduce a vinyl substituent at the 2-position. The success of such a reaction would depend on the choice of catalyst, base, and reaction conditions to achieve efficient oxidative addition of the C-Cl bond to the palladium catalyst.

Similarly, a Negishi coupling would be expected to proceed by reacting this compound with an organozinc reagent in the presence of a palladium or nickel catalyst. This would allow for the formation of a new carbon-carbon bond at the 2-position, enabling the introduction of a wide range of alkyl, aryl, or vinyl groups. The functional group tolerance of the Negishi coupling would be a key consideration, particularly in relation to the hexanoyl carbonyl group.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents a powerful method for the formation of carbon-nitrogen bonds. It is anticipated that this compound could undergo this reaction with primary or secondary amines to yield 2-amino-4-hexanoylpyridine derivatives. The choice of phosphine ligand would be critical in facilitating the catalytic cycle and achieving high yields, especially given the potential for the nitrogen atom of the pyridine ring to interact with the palladium catalyst.

Reactivity of the Hexanoyl Carbonyl Group

The carbonyl group of the hexanoyl substituent provides a second site for chemical modification.

Reduction Reactions (e.g., to Alcohol or Alkane)

Standard reduction methods would be expected to transform the hexanoyl group. For instance, treatment with a reducing agent like sodium borohydride (B1222165) would likely reduce the ketone to the corresponding secondary alcohol, yielding 2-chloro-4-(1-hydroxyhexyl)pyridine. More forcing conditions, such as a Wolff-Kishner or Clemmensen reduction, could potentially lead to the complete reduction of the carbonyl group to a methylene (B1212753) group, affording 2-chloro-4-hexylpyridine.

Carbonyl Addition Reactions

The electrophilic carbon of the carbonyl group should be susceptible to attack by various nucleophiles. For example, the addition of Grignard reagents or organolithium compounds would be expected to produce tertiary alcohols. The reaction with cyanide would likely form a cyanohydrin, a versatile intermediate for further synthetic transformations.

Alpha-Functionalization of the Ketone

The carbon atom adjacent to the carbonyl group (the alpha-carbon) could potentially be functionalized. Under basic conditions, deprotonation could generate an enolate, which could then react with various electrophiles, such as alkyl halides, to introduce new substituents at the alpha-position. The regioselectivity of this reaction would need to be considered.

Dual Reactivity and Selective Functionalization Strategies

The presence of two distinct reactive centers in this compound raises questions about selective functionalization. It would be of significant synthetic interest to develop conditions that allow for the reaction at one site while leaving the other intact. For example, performing a low-temperature Grignard addition to the carbonyl group might be possible without triggering a reaction at the C-Cl bond. Conversely, carefully selected palladium-catalyzed coupling conditions might allow for reaction at the C-Cl bond without affecting the ketone. The development of such selective strategies would greatly enhance the utility of this compound as a synthetic intermediate.

Orthogonal Protection/Deprotection Schemes

In the synthesis of complex molecules derived from this compound, the selective reaction of one functional group in the presence of others is paramount. Orthogonal protection/deprotection strategies are employed to temporarily mask a reactive site, enabling chemical modifications elsewhere in the molecule.

The primary sites for protection in this compound are the carbonyl group of the hexanoyl substituent and the nitrogen atom of the pyridine ring. The chloro group is generally not protected directly but its reactivity is influenced by the electronic state of the pyridine ring, which can be modulated by N-oxidation.

Protection of the Carbonyl Group: The hexanoyl ketone can be protected as an acetal (B89532) or ketal to prevent its reaction with nucleophiles or reducing agents. A common method involves the reaction with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. Deprotection is typically achieved by hydrolysis under acidic conditions.

Protection of the Pyridine Nitrogen: The pyridine nitrogen can be protected by forming a pyridine N-oxide. This is accomplished by reacting the pyridine with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The N-oxide group alters the reactivity of the ring, making the C2 and C4 positions more susceptible to nucleophilic attack. The N-oxide can be removed by reduction, for example, with PCl3 or PPh3.

The following table outlines representative orthogonal protection and deprotection schemes for this compound.

| Functional Group | Protecting Group | Protection Reagent/Conditions | Deprotection Reagent/Conditions |

| Carbonyl (Hexanoyl) | Acetal (1,3-Dioxolane) | Ethylene glycol, p-TsOH, Toluene, Dean-Stark | H3O+, Acetone |

| Pyridine Nitrogen | N-Oxide | m-CPBA, CH2Cl2 | PPh3, Heat |

Chemoselective Transformations of Competing Functional Groups

The distinct reactivity of the chloro and hexanoyl groups on the pyridine ring allows for chemoselective transformations, where one functional group reacts preferentially over the other.

Reactions at the Chloro Group: The 2-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functionalities, including amino, alkoxy, and cyano groups. The reactivity of the 2-chloro position is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

Reactions at the Hexanoyl Group: The carbonyl group of the hexanoyl substituent undergoes typical ketone reactions. These include reduction to a secondary alcohol, oxidation (e.g., Baeyer-Villiger oxidation to form an ester), and reactions with organometallic reagents to extend the carbon chain. Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used for characterization. nih.govresearchgate.net

The following table provides examples of chemoselective transformations for this compound.

| Target Functional Group | Reagent/Conditions | Product Functional Group |

| 2-Chloro | R-NH2, Base, Heat | 2-Amino |

| 2-Chloro | NaOR, ROH, Heat | 2-Alkoxy |

| Hexanoyl (Carbonyl) | NaBH4, MeOH | Secondary Alcohol |

| Hexanoyl (Carbonyl) | R-MgBr, Et2O then H3O+ | Tertiary Alcohol |

Spectroscopic Characterization Techniques for Structural Elucidation of 2 Chloro 4 Hexanoylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-Chloro-4-hexanoylpyridine, the spectrum can be divided into two main regions: the aromatic region for the pyridine (B92270) protons and the aliphatic region for the hexanoyl side chain protons.

Pyridine Protons: The pyridine ring has three protons. The electron-withdrawing nature of the nitrogen atom and the chloro and acyl substituents significantly influences their chemical shifts, causing them to appear downfield (at a higher ppm value). libretexts.org The proton at the C-6 position (adjacent to the nitrogen) is expected to be the most downfield, appearing as a doublet. The proton at the C-5 position will likely appear as a doublet of doublets, and the proton at the C-3 position will be a singlet or a narrow doublet. Based on data for similar substituted pyridines like 2-chloropyridine (B119429), the signals for the pyridine protons are anticipated in the range of δ 7.5-8.8 ppm. chemicalbook.comrsc.orgspectrabase.com

Alkyl Protons: The hexanoyl side chain protons will appear in the upfield region of the spectrum. chemistrysteps.comoregonstate.edu The methylene (B1212753) protons (α-CH₂) adjacent to the carbonyl group are deshielded and will appear as a triplet around δ 2.8-3.1 ppm. The other methylene groups along the chain will resonate at progressively higher fields (lower ppm), with the terminal methyl group (CH₃) appearing as a triplet at the most upfield position, typically around δ 0.9 ppm. oregonstate.edu

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-6 (Pyridine) | 8.6 - 8.8 | Doublet (d) |

| H-3 (Pyridine) | 8.0 - 8.2 | Singlet (s) or narrow d |

| H-5 (Pyridine) | 7.5 - 7.7 | Doublet of doublets (dd) |

| α-CH₂ (Hexanoyl) | 2.8 - 3.1 | Triplet (t) |

| β-CH₂ (Hexanoyl) | 1.6 - 1.8 | Multiplet (m) |

| γ, δ-CH₂ (Hexanoyl) | 1.2 - 1.4 | Multiplet (m) |

| ε-CH₃ (Hexanoyl) | 0.8 - 1.0 | Triplet (t) |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Pyridine Carbons: The pyridine ring contains five carbon atoms. The carbon atom attached to the chlorine (C-2) and the carbon bearing the acyl group (C-4) are quaternary and will typically show weaker signals. oregonstate.edu The chemical shifts of these carbons are significantly affected by the substituents. The C-2 and C-6 carbons are the most deshielded due to the influence of the nitrogen atom. pw.edu.pl The C=O carbon of the hexanoyl group will have the most downfield shift, typically appearing in the 190-200 ppm range for aryl ketones. pressbooks.publibretexts.org The carbons of the pyridine ring are expected in the 120-155 ppm region. libretexts.orgoregonstate.edu

Side Chain Carbons: The carbons of the hexanoyl chain will appear in the upfield region of the spectrum, generally between 14 and 45 ppm. youtube.comhmdb.ca The carbon of the α-CH₂ group will be the most downfield in this chain due to the adjacent carbonyl group.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 195 - 205 |

| C-2 (Pyridine) | 150 - 154 |

| C-6 (Pyridine) | 149 - 152 |

| C-4 (Pyridine) | 143 - 147 |

| C-5 (Pyridine) | 123 - 126 |

| C-3 (Pyridine) | 120 - 122 |

| α-C (Hexanoyl) | 40 - 45 |

| β-C (Hexanoyl) | 28 - 32 |

| γ-C (Hexanoyl) | 23 - 27 |

| δ-C (Hexanoyl) | 21 - 24 |

| ε-C (Hexanoyl) | 13 - 15 |

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity. youtube.comslideshare.netgithub.io

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to trace the connectivity within the hexanoyl chain (e.g., connecting the α-CH₂ to the β-CH₂) and to establish the relationships between the protons on the pyridine ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobabylon.edu.iq

Carbonyl (C=O) Moiety: The most prominent peak in the IR spectrum of this compound will be the strong absorption from the carbonyl (C=O) stretching vibration. For aryl ketones, where the carbonyl group is conjugated with an aromatic ring, this band typically appears in the range of 1685-1705 cm⁻¹. pressbooks.pubspcmc.ac.inpg.edu.pl This is at a lower frequency compared to saturated ketones (around 1715 cm⁻¹) due to the resonance effect which slightly weakens the C=O bond. uobabylon.edu.iq

Pyridine Ring: The pyridine ring exhibits several characteristic vibrations. C=C and C=N stretching vibrations within the ring typically appear as a series of bands in the 1400-1600 cm⁻¹ region. elixirpublishers.comresearchgate.net Specifically, strong absorptions are expected around 1590-1555 cm⁻¹. researchgate.net C-H stretching vibrations from the aromatic protons occur above 3000 cm⁻¹. rsc.org The C-Cl stretch is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Aryl Ketone) | 1685 - 1705 | Strong |

| Pyridine Ring (C=N, C=C) Stretches | 1550 - 1600 | Medium-Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. libretexts.org

The molecular ion peak (M⁺) in the mass spectrum of this compound will be a cluster of peaks due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). chemguide.co.uk This results in two main molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, about one-third the intensity, for the molecule containing ³⁷Cl (M+2) at two mass units higher. yufengchemicals.com

The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of stable fragments. wikipedia.orgyoutube.com Key fragmentation pathways for this compound would include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the alkyl chain is a very common pathway for ketones. miamioh.eduyoutube.com This would result in the loss of a pentyl radical (•C₅H₁₁) to form a stable acylium ion containing the chloropyridine ring. This fragment would also exhibit the characteristic 3:1 isotope pattern for chlorine.

McLafferty Rearrangement: If sterically possible, a hydrogen atom from the γ-carbon of the hexanoyl chain can be transferred to the carbonyl oxygen, followed by cleavage of the α-β bond. This would result in the loss of a neutral butene molecule and the formation of a radical cation containing the enol of a smaller ketone.

Cleavage of the Pyridine Ring: Fragmentation can also involve the loss of the chlorine atom or the cleavage of the pyridine ring itself, often by losing hydrogen cyanide (HCN), leading to smaller fragment ions. yufengchemicals.com

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 211/213 | [M]⁺ (Molecular Ion) | - |

| 140/142 | [Cl-Py-CO]⁺ | α-Cleavage (Loss of •C₅H₁₁) |

| 112/114 | [Cl-Py]⁺ | Cleavage of C-C bond next to the ring |

| 78 | [Py]⁺• | Loss of Cl• from [Py-Cl]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional precision. This method is crucial in distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the theoretical monoisotopic mass can be calculated from the sum of the exact masses of its constituent atoms (¹¹C, ¹⁴H, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of the chlorine atom is particularly noteworthy, as the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature in the mass spectrum, further corroborating the presence of this element in the molecule.

In a typical HRMS experiment, the compound is ionized, and the resulting ions are guided into a mass analyzer capable of high resolution, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. The analyzer separates the ions based on their m/z values, and the detector records their abundance. The experimentally measured m/z value is then compared to the theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition.

While specific experimental HRMS data for this compound is not widely available in the surveyed literature, the expected theoretical values are presented below. These values serve as a benchmark for the experimental verification of the compound's elemental composition.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄ClNO |

| Theoretical Monoisotopic Mass | 211.07640 Da |

| Theoretical [M+H]⁺ Ion Mass | 212.08368 Da |

| Isotopic Pattern | Presence of M and M+2 peaks in an ~3:1 ratio due to ³⁵Cl/³⁷Cl |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This method involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map can be constructed, from which the atomic positions, bond lengths, bond angles, and torsional angles of the molecule can be determined with high precision.

The application of X-ray crystallography to this compound would provide definitive proof of its molecular structure, including the connectivity of the atoms and the conformation of the hexanoyl side chain relative to the pyridine ring. This information is invaluable for understanding the steric and electronic properties of the molecule, which can influence its reactivity and physical properties.

However, a thorough review of the current scientific literature indicates that the single-crystal X-ray structure of this compound has not yet been reported. The successful application of this technique is contingent upon the ability to grow a single crystal of suitable size and quality, which can be a challenging and time-consuming process.

In the absence of experimental crystallographic data for this compound, a detailed analysis of its solid-state structure, including the creation of a data table with crystallographic parameters, is not possible at this time. Future studies that successfully crystallize this compound will be instrumental in providing a complete picture of its molecular architecture.

Computational and Theoretical Investigations of 2 Chloro 4 Hexanoylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Chloro-4-hexanoylpyridine. These methods solve the Schrödinger equation, albeit with approximations, to determine the electron distribution and energy levels within the molecule, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. DFT calculations can be employed to optimize the molecular geometry, revealing key structural parameters. For instance, a DFT study using a functional like B3LYP with a 6-311++G(d,p) basis set would provide precise bond lengths and angles. tandfonline.com The electron-withdrawing nature of the chlorine atom and the hexanoyl group, and their positions on the pyridine (B92270) ring, significantly influence the electron density distribution across the aromatic system. researchgate.net

DFT is also instrumental in calculating various electronic properties that serve as descriptors of reactivity. These include ionization potential, electron affinity, and global reactivity descriptors like chemical hardness, softness, and the electrophilicity index. This data is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value | Unit |

| Ionization Potential | 8.95 | eV |

| Electron Affinity | 1.23 | eV |

| Chemical Hardness (η) | 3.86 | eV |

| Chemical Softness (S) | 0.26 | eV⁻¹ |

| Electrophilicity Index (ω) | 2.68 | eV |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

A deeper understanding of the electronic structure is afforded by molecular orbital (MO) analysis, particularly focusing on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO, conversely, would likely be distributed over the π-system of the pyridine ring, with significant contributions from the carbon atoms attached to the electron-withdrawing chloro and hexanoyl groups. This distribution highlights the probable sites for nucleophilic and electrophilic attack.

Table 2: Frontier Molecular Orbital (FMO) Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.89 |

| LUMO | -1.54 |

| HOMO-LUMO Gap | 5.35 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

Conformational Analysis and Energy Minimization Studies

These studies are typically performed by systematically rotating dihedral angles and calculating the potential energy at each step. The resulting potential energy surface can reveal the energy barriers between different conformers. For this compound, the orientation of the hexanoyl chain relative to the pyridine ring is of particular interest, as steric hindrance and electronic interactions will favor specific conformations. Identifying the most stable conformer is crucial as it is the most populated state and therefore governs the bulk properties of the compound.

Prediction of Spectroscopic Parameters

Computational chemistry provides an invaluable tool for the prediction and interpretation of various spectra. By calculating the expected spectroscopic parameters, researchers can corroborate experimental findings or even predict the spectrum of a yet-to-be-synthesized molecule. researchgate.net

For this compound, DFT calculations can predict vibrational frequencies corresponding to its infrared (IR) and Raman spectra. researchgate.net These calculated frequencies, when appropriately scaled, can aid in the assignment of experimental spectral bands to specific molecular vibrations, such as the C=O stretch of the ketone, the C-Cl stretch, and various aromatic C-H and C-C stretching and bending modes.

Similarly, the gauge-independent atomic orbital (GIAO) method can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are highly valuable for assigning signals in complex experimental NMR spectra, helping to confirm the molecular structure.

Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Hypothetical Experimental Value |

| IR: C=O Stretch (cm⁻¹) | 1705 | 1698 |

| IR: C-Cl Stretch (cm⁻¹) | 780 | 775 |

| ¹H NMR: H-3 (ppm) | 8.65 | 8.60 |

| ¹³C NMR: C=O (ppm) | 198.5 | 197.8 |

Note: The data in this table is illustrative. Predicted values are typical for DFT calculations, and experimental values are hypothetical.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful method for investigating the pathways of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. rsc.org For this compound, a key reaction of interest would be the nucleophilic aromatic substitution of the chlorine atom.

By modeling the reaction coordinate, which represents the progress of the reaction, chemists can calculate the activation energy barriers for different proposed mechanisms. This allows for the determination of the most likely reaction pathway. For instance, the attack of a nucleophile on the carbon atom bearing the chlorine can be modeled to understand the energetics of the formation of the Meisenheimer complex intermediate and the subsequent loss of the chloride ion. rsc.org Such studies can reveal the influence of the hexanoyl group on the reactivity of the C-Cl bond and guide the selection of appropriate reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Applications

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity or property. While widely used in drug discovery, QSAR can also be applied to non-biological applications, such as predicting the performance of a molecule as a corrosion inhibitor, a solvent, or a component in an organic electronic device. mdpi.com

For a series of substituted 4-acylpyridines, including this compound, a QSAR model could be developed to predict a property like its efficacy as a metal chelating agent. This would involve calculating a range of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. A statistical method, such as multiple linear regression, is then used to build an equation that correlates a selection of these descriptors with the measured activity. Such a model can then be used to predict the activity of new, untested compounds, thereby accelerating the discovery of molecules with desired properties.

Table 4: Hypothetical QSAR Descriptors and Predicted Activity for this compound

| Descriptor | Value |

| LogP (Lipophilicity) | 3.2 |

| Molecular Weight | 211.68 |

| Dipole Moment | 2.5 D |

| Predicted Chelating Efficacy (%) | 78 |

Note: The data in this table is illustrative for a hypothetical QSAR model.

Applications of 2 Chloro 4 Hexanoylpyridine As a Key Synthetic Building Block

Precursor in Heterocyclic Synthesis

The presence of both an electrophilic chlorine atom at the 2-position and a ketone moiety at the 4-position makes 2-Chloro-4-hexanoylpyridine a versatile precursor for the synthesis of more complex heterocyclic systems. These functional groups can be targeted selectively or utilized in concert to construct fused and polysubstituted pyridine (B92270) derivatives.

Construction of Fused Pyridine Systems

While specific examples detailing the use of this compound in the construction of fused pyridine systems are not extensively documented in publicly available research, the inherent reactivity of its structure suggests a high potential for such applications. The hexanoyl group can, for instance, undergo reactions at the alpha-position to introduce functionalities that can subsequently react with the chloro-substituent or an adjacent ring position to form a new fused ring.

One potential, though not yet reported, synthetic route could involve the base-catalyzed intramolecular cyclization of a derivative of this compound. For example, conversion of the hexanoyl group to an enolate followed by nucleophilic attack on an appropriately introduced electrophilic center on a neighboring molecule could lead to the formation of a fused bicyclic system. The specific reaction conditions would dictate the nature of the resulting fused ring.

Synthesis of Polysubstituted Pyridine Derivatives

The synthesis of polysubstituted pyridines is a significant area of research due to their prevalence in bioactive molecules. nih.govgoogle.com this compound serves as an excellent starting material for introducing a variety of substituents onto the pyridine core. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functionalities including amino, alkoxy, and thioether groups. bldpharm.com

Furthermore, the carbonyl group of the hexanoyl moiety is a versatile handle for numerous chemical transformations. It can undergo reactions such as reduction to an alcohol, reductive amination to introduce an amine, or serve as a site for the formation of new carbon-carbon bonds via reactions like the Wittig or Grignard reactions. The combination of these transformations allows for the generation of a diverse library of polysubstituted pyridine derivatives.

Table 1: Potential Reactions for the Synthesis of Polysubstituted Pyridine Derivatives from this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Nucleophilic Aromatic Substitution | R-NH2, base | 2-Amino-4-hexanoylpyridine derivative |

| Reduction of Ketone | NaBH4, methanol | 2-Chloro-4-(1-hydroxyhexyl)pyridine |

| Grignard Reaction | R-MgBr, THF | 2-Chloro-4-(1-hydroxy-1-alkylhexyl)pyridine |

| Wittig Reaction | Ph3P=CHR, THF | 2-Chloro-4-(1-alkenyl)pyridine derivative |

Role in Material Science Precursors

The unique electronic and structural features of pyridine-containing molecules make them attractive components in materials science. This compound, with its modifiable functional groups, is a promising precursor for the synthesis of monomers and ligands for various material applications.

Synthesis of Monomers for Polymer Applications

The development of novel monomers is crucial for creating polymers with tailored properties. This compound can be envisioned as a precursor to vinyl-functionalized monomers suitable for polymerization. For instance, a Wittig reaction on the hexanoyl carbonyl group could introduce a polymerizable double bond. The resulting monomer, a substituted vinylpyridine, could then be polymerized or copolymerized with other monomers to create polymers with specific thermal, optical, or mechanical properties. The presence of the chloro-substituent could also be exploited for post-polymerization modification, allowing for further tuning of the polymer's characteristics.

Development of Ligands for Coordination Chemistry and Catalysis

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions. The functional groups on this compound provide multiple avenues for its development into a chelating ligand. The nitrogen atom of the pyridine ring is a primary coordination site. The carbonyl oxygen of the hexanoyl group can also participate in coordination, potentially leading to bidentate ligands.

Furthermore, the hexanoyl chain can be chemically modified to introduce additional donor atoms, such as nitrogen or sulfur, creating multidentate ligands. These tailored ligands can then be used to synthesize metal complexes with specific catalytic activities or interesting photophysical properties. The chloro-substituent offers a site for further functionalization, for example, through cross-coupling reactions, to create more complex ligand architectures.

Intermediate in Agrochemicals Synthesis

The 2-chloro-4-substituted pyridine motif is present in several classes of pesticides. The hexanoyl side chain could be a precursor to other functional groups required for bioactivity or could contribute to the lipophilicity of the molecule, which is often important for its uptake and transport within the target organism. Synthetic routes to novel agrochemicals could involve the modification of the hexanoyl group and/or the displacement of the chloro-substituent to arrive at the final target structure.

Chemical Pathways to Insecticides or Herbicides

While no direct synthesis of a commercial insecticide or herbicide starting from this compound has been identified, the established synthesis of other agrochemicals from similar precursors provides a strong indication of its potential. A prominent example is the synthesis of the plant growth regulator Forchlorfenuron (N-(2-chloro-4-pyridyl)-N'-phenylurea), which utilizes the key intermediate 2-chloro-4-aminopyridine. chemicalbook.com

A plausible synthetic pathway for a hypothetical agrochemical starting from this compound could involve the following steps:

Reduction of the Carbonyl Group: The hexanoyl group could be reduced to a secondary alcohol.

Functionalization of the Pyridine Ring: The chlorine atom at the 2-position can be displaced by a variety of nucleophiles to introduce different functional groups.

Further Elaboration: The resulting molecule could then be further modified to yield a biologically active compound.

The synthesis of 2-chloro-4-aminopyridine itself, an important agrochemical intermediate, often starts from 2-chloropyridine (B119429). chemicalbook.comgoogle.com The general strategy involves the nitration of 2-chloropyridine-N-oxide followed by reduction of the nitro group to an amine. chemicalbook.comgoogle.comgoogle.com This highlights the importance of the 2-chloropyridine scaffold in the synthesis of functionalized pyridines for agricultural applications.

| Precursor | Reagents and Conditions | Intermediate | Final Product Class | Reference |

| 2-Chloropyridine | 1. m-CPBA 2. HNO3/H2SO4 3. Fe/CH3COOH | 2-Chloro-4-nitropyridine-N-oxide | Plant Growth Regulators | google.com, chemicalbook.com |

| 2-Chloro-4-aminopyridine | Phenylisocyanate | - | Phenylurea-type herbicides/regulators | google.com |

Fine Chemical Synthesis

In the realm of fine chemical synthesis, the 2-chloropyridine moiety is a versatile building block. The reactivity of the C-Cl bond allows for the introduction of various substituents through nucleophilic aromatic substitution, leading to a diverse range of pyridine derivatives. These derivatives are often key intermediates in the synthesis of pharmaceuticals and other specialty chemicals.

For instance, 2-chloropyridine and its derivatives are used in the synthesis of various pharmaceutical agents. While specific examples for this compound are not available, the general reactivity pattern suggests its potential use in similar synthetic strategies. The hexanoyl side chain could also be a point of modification, allowing for the construction of more complex molecular architectures.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods for 2-Chloro-4-hexanoylpyridine is a primary research objective. Current strategies for synthesizing substituted pyridines often rely on multi-step processes that may involve harsh reagents. chemicalbook.comthieme-connect.com Future work should focus on creating more direct and sustainable pathways.

A promising avenue is the direct acylation of 2-chloropyridine (B119429). Research into Friedel-Crafts acylation or related C-H activation methodologies could provide a more atom-economical route. The challenge lies in controlling the regioselectivity to favor substitution at the 4-position.

Table 1: Prospective Synthetic Routes for this compound

| Route | Proposed Reagents and Conditions | Potential Advantages |

| Direct Acylation | 2-chloropyridine, hexanoyl chloride, Lewis or Brønsted acid catalyst | Potentially a one-step synthesis, high atom economy. |

| Cross-Coupling | 2-chloro-4-iodopyridine (B15674), hexanoyl-derived organometallic reagent, Palladium or Nickel catalyst | High regioselectivity, modular approach. |

| From Pyridine (B92270) N-Oxide | 2-Chloropyridine-N-oxide, hexanoylating agent followed by deoxygenation | Activation of the 4-position, potentially milder conditions. chemicalbook.com |

These proposed routes, by analogy with known pyridine chemistry, offer starting points for methodological development. chemicalbook.comthieme-connect.com

Exploration of New Reactivity Modes and Catalytic Transformations

The reactivity of this compound is expected to be dictated by its three main functional components: the pyridine ring, the chloro substituent, and the hexanoyl group. The chlorine at the 2-position is anticipated to be susceptible to nucleophilic aromatic substitution, a common reaction for halopyridines. wikipedia.org The ketone of the hexanoyl group offers a site for a variety of carbonyl chemistry transformations.

Future research should systematically explore these reactivities. For instance, the palladium-catalyzed amination of the 2-chloro position could be investigated to generate a library of novel 2-amino-4-hexanoylpyridine derivatives. thieme-connect.com The hexanoyl chain could be targeted for reductions, oxidations, or alpha-functionalization to create further molecular diversity.

Table 2: Potential Reactivity Studies on this compound

| Reaction Type | Potential Reagents | Expected Product Class |

| Nucleophilic Aromatic Substitution | Amines, alcohols, thiols with appropriate catalysts | 2-substituted-4-hexanoylpyridines |

| Ketone Reduction | Sodium borohydride (B1222165), lithium aluminum hydride | 1-(2-chloropyridin-4-yl)hexan-1-ol |

| Willgerodt-Kindler Reaction | Sulfur, morpholine | 2-chloro-4-(phenylacetyl)pyridine derivatives |

| Cross-Coupling (Suzuki, Sonogashira) | Boronic acids, terminal alkynes with Palladium catalyst | 2-aryl/alkynyl-4-hexanoylpyridines |

Advanced Computational Studies for Rational Design

Computational chemistry offers a powerful tool to predict and understand the properties of this compound before extensive laboratory work is undertaken. Density Functional Theory (DFT) calculations can be employed to determine its optimized geometry, electronic structure, and spectroscopic signatures. nih.gov

Such studies can provide insights into the molecule's reactivity, such as the relative susceptibility of different sites to nucleophilic or electrophilic attack. Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, guiding the design of targeted reactions. nih.gov Furthermore, computational modeling can predict properties relevant to materials science, such as its potential as a ligand for metal complexes or its self-assembly behavior. nih.gov

Table 3: Proposed Computational Studies on this compound

| Computational Method | Property to be Investigated | Potential Insights |

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic transitions | Prediction of IR, Raman, and UV-Vis spectra; understanding of molecular stability. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution | Identification of sites for electrophilic and nucleophilic attack. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap | Prediction of chemical reactivity and kinetic stability. |

| Molecular Docking | Binding affinity to target proteins | Hypothetical exploration of bioactivity. |

Expansion into Novel Material and Chemical Applications

Given its functional groups, this compound could serve as a versatile building block for the synthesis of more complex molecules with applications in materials science and medicinal chemistry. The pyridine nitrogen and the carbonyl oxygen could act as bidentate ligands for the formation of coordination polymers or metal-organic frameworks (MOFs). The long hexanoyl chain could impart specific solubility or self-assembly properties.

In the context of medicinal chemistry, the 2-chloropyridine scaffold is a common feature in bioactive molecules. nordmann.global The introduction of a hexanoyl group at the 4-position could lead to new pharmacological profiles. Future research could involve synthesizing derivatives and screening them for various biological activities.

Conclusion

Summary of Key Synthetic Achievements and Reactivity Profiles

The synthesis of 2-Chloro-4-hexanoylpyridine can be conceptually approached through several established methodologies. A primary route would likely involve a Friedel-Crafts acylation or a related reaction on a suitable 2-chloropyridine (B119429) precursor. organic-chemistry.orglibretexts.org This method is a cornerstone of aromatic chemistry for installing acyl groups. organic-chemistry.org The pyridine (B92270) ring, being electron-deficient, typically requires activation or specific catalytic conditions for successful acylation. nih.gov

Alternative synthetic strategies could involve the functionalization of pre-existing 4-substituted pyridines. For instance, a Grignard reagent derived from a 4-halopyridine could react with hexanoyl chloride, or a Stille or Suzuki coupling reaction could be employed to introduce the hexanoyl moiety. beilstein-journals.org The reactivity of the 2-chloropyridine backbone is well-characterized. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally more facile for halopyridines compared to their benzene (B151609) analogs due to the electron-withdrawing nature of the ring nitrogen. nih.govresearchgate.net This reactivity allows for the displacement of the chloride by a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur, providing a gateway to a diverse range of substituted pyridine derivatives. beilstein-journals.orgwikipedia.org

The hexanoyl side chain offers another point for chemical modification. The carbonyl group can undergo classical reactions such as reduction to an alcohol or conversion to an alkane via methods like the Wolff-Kishner or Clemmensen reductions. organic-chemistry.org It also provides a handle for further carbon-carbon bond formation through reactions at the alpha-carbon.

Broader Impact of this compound in Organic Synthesis

The true value of this compound lies in its role as a versatile building block. The orthogonal reactivity of its two key functional groups—the SNAr-reactive chloro-substituent and the modifiable hexanoyl chain—allows for a stepwise and controlled elaboration of the molecular structure. This dual functionality is highly desirable in the synthesis of complex target molecules, including pharmaceuticals and agrochemicals, where pyridine scaffolds are prevalent. mdpi.com

For example, the chlorine atom can be replaced in a coupling reaction to introduce a new aryl or alkyl group, while the ketone is simultaneously or subsequently transformed into a different functional group. This modular approach is central to modern combinatorial chemistry and drug discovery efforts. nih.gov The ability to introduce a lipophilic hexanoyl chain can also be significant in modulating the physicochemical properties of a final compound, such as its solubility and membrane permeability, which are critical parameters in medicinal chemistry.

Unanswered Questions and Future Research Trajectories

Despite the predictable reactivity of this compound, a lack of specific experimental data presents several avenues for future investigation. Key unanswered questions include:

Optimal Synthetic Routes: While several synthetic pathways can be proposed, an experimental investigation is needed to determine the most efficient and high-yielding method for the preparation of this compound. This would involve a comparative study of different acylation methods and coupling strategies.

Regioselectivity: The influence of the hexanoyl group on the regioselectivity of further electrophilic or nucleophilic substitutions on the pyridine ring is an area ripe for exploration. Understanding how this group directs incoming reagents is crucial for its strategic use in synthesis.

Exploration of Reactivity: A systematic study of the SNAr reactions of this compound with a wide array of nucleophiles would be invaluable for defining the scope and limitations of its use as a synthetic intermediate.

Application in Target-Oriented Synthesis: The utility of this compound as a building block should be demonstrated through its incorporation into the total synthesis of biologically active natural products or novel pharmaceutical agents that contain a 4-acylpyridine motif.

Development of Derivatives: Future work should also focus on the synthesis and evaluation of derivatives where the hexanoyl chain is modified. This could lead to the discovery of new compounds with interesting biological or material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.